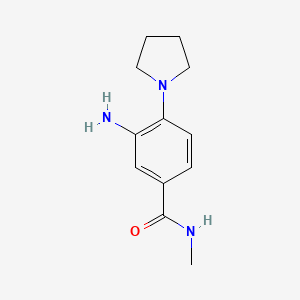

3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include condensation, amination, and cyclization processes. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar benzamide structure, was described through a process that emphasizes isotype-selective inhibition of histone deacetylases, indicating a complex synthesis pathway involving selective functional group transformations (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by their benzene ring connected to an amide group, with various substitutions influencing their chemical behavior. Crystal structure analysis of similar compounds, such as benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, provides insights into hydrogen bonding patterns and molecular assembly, highlighting the significance of N—H⋯O and C—H⋯O interactions in forming extended structures (Lemmerer & Bourne, 2012).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives includes their participation in palladium-mediated C(sp3)-H bond activation, facilitating direct arylation/alkylation. This demonstrates the compound's utility in creating N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides, illustrating versatile reactivity and functional group tolerance (Chen et al., 2023).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as luminescence and mechanochromic behavior, are subject to the influence of molecular structure and substituent effects. For example, pyridyl substituted benzamides demonstrate aggregation-enhanced emission and respond to various stimuli, indicating a strong relationship between molecular design and physical properties (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties of benzamide compounds can be significantly diversified through structural modifications. The introduction of different substituents affects their biological activities, as seen in the development of N-(pyridin-3-yl)benzamides as selective inhibitors for human aldosterone synthase, showcasing the potential for targeted therapeutic applications (Zimmer et al., 2011).

Scientific Research Applications

1. Luminescent Properties and Multi-Stimuli-Responsive Behavior

3-Amino-N-methyl-4-(pyrrolidin-1-yl)benzamide and related compounds exhibit notable luminescent properties in both DMF solution and solid state. They form nano-aggregates with enhanced emission in aqueous-DMF solution. These compounds display mechanochromic properties and are responsive to multiple stimuli, making them potentially useful in the development of new luminescent materials and sensors (Srivastava et al., 2017).

2. Potential in Cancer Research

Several derivatives of this compound have shown promise in cancer research. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a selective histone deacetylase inhibitor with notable antitumor activity and has entered clinical trials, indicating its potential as an anticancer drug (Zhou et al., 2008).

3. Application in Synthesis and Structural Studies

Compounds related to this compound are used in various synthetic processes. For example, synthesis of pyrrolidine-substituted benzamides via iodocyclization, offering new pathways for creating structurally diverse compounds (Oliveira et al., 2007). Additionally, these compounds have been used to understand the binding sites for allosteric modulators of specific receptors, contributing to the field of molecular pharmacology (Wu et al., 2014).

4. Pharmacological Characterization

Derivatives of this compound have been characterized for their pharmacological properties. For instance, pyrrolidin-3-yl-N-methylbenzamides have been evaluated as histamine H3 receptor antagonists, highlighting their potential in developing treatments for disorders related to neurotransmitter imbalances (Zhou et al., 2011).

5. Role in Metabolism Studies

Research on compounds like this compound is crucial in understanding drug metabolism. For example, the study of flumatinib metabolism in chronic myelogenous leukemia patients highlighted the role of such compounds in identifying major metabolic pathways in humans (Gong et al., 2010).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design and synthesis of new pyrrolidine compounds, investigation of their biological activities, and exploration of their potential applications in the treatment of various diseases .

Mechanism of Action

Target of Action

The compound “3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide” is a derivative of indole and pyrrolidine , both of which are known to interact with multiple receptors and have broad-spectrum biological activities . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , and pyrrolidine derivatives are known to have different biological profiles due to their different binding modes to enantioselective proteins . It’s plausible that “this compound” may also interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that “this compound” may also affect similar pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in pyrrolidine, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular levels.

Action Environment

The spatial orientation of substituents in pyrrolidine derivatives is known to lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry, which in turn can be affected by environmental factors.

properties

IUPAC Name |

3-amino-N-methyl-4-pyrrolidin-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-12(16)9-4-5-11(10(13)8-9)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNDSENVLQPXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)

![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)